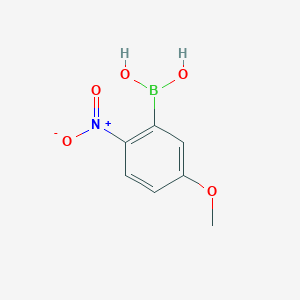

5-Methoxy-2-nitrophenylboronic acid

Descripción general

Descripción

5-Methoxy-2-nitrophenylboronic acid is an organic compound with the molecular formula C7H8BNO5 and a molecular weight of 196.96 g/mol.

Métodos De Preparación

The synthesis of 5-Methoxy-2-nitrophenylboronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the preparation of various boronic acid derivatives . The general synthetic route involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base . Industrial production methods often employ similar strategies, with optimizations for scale-up and cost-efficiency.

Análisis De Reacciones Químicas

5-Methoxy-2-nitrophenylboronic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Synthetic Applications

5-Methoxy-2-nitrophenylboronic acid plays a crucial role in organic synthesis, particularly in the preparation of complex molecules through cross-coupling reactions.

1.1. Cross-Coupling Reactions

This compound is utilized in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. It serves as a boron source for the coupling of aryl halides with various nucleophiles, facilitating the synthesis of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

1.2. OLED Materials

Research indicates that derivatives of nitrophenylboronic acids are integral to the development of organic light-emitting diodes (OLEDs). The compound contributes to the synthesis of materials that enhance the efficiency and stability of OLED devices, making it a valuable precursor in electronic applications .

Biological Applications

This compound has been explored for its potential biological activities.

2.1. Anticancer Activity

Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The incorporation of the methoxy and nitro groups in this compound may enhance its interaction with biological targets, suggesting a potential role in cancer therapy .

2.2. Enzyme Inhibition

The structural features of this compound allow it to act as an inhibitor for certain enzymes, particularly those involved in carbohydrate metabolism. This property is being investigated for therapeutic applications in diabetes management .

Case Studies

A patent outlines the use of 2-nitrophenylboronic acid derivatives, including this compound, as key materials for OLED displays. The study highlighted their advantages such as low manufacturing costs and high efficiency compared to traditional materials .

Mecanismo De Acción

The mechanism of action of 5-Methoxy-2-nitrophenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the design of sensors and drug molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparación Con Compuestos Similares

5-Methoxy-2-nitrophenylboronic acid can be compared with other boronic acids and esters, such as:

Phenylboronic acid: A simpler boronic acid used in similar applications but lacks the methoxy and nitro substituents.

4-Methoxyphenylboronic acid: Similar to this compound but without the nitro group.

2-Nitrophenylboronic acid: Lacks the methoxy group but has similar reactivity due to the nitro group.

The uniqueness of this compound lies in its combination of methoxy and nitro groups, which confer distinct reactivity and properties compared to other boronic acids .

Actividad Biológica

5-Methoxy-2-nitrophenylboronic acid is a compound of increasing interest in medicinal chemistry, particularly due to its potential biological activities, including anticancer, antibacterial, and enzyme inhibition properties. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

This compound features a boronic acid functional group attached to a phenyl ring that also carries a methoxy and nitro group. The presence of these functional groups is crucial for its binding interactions and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. For instance, compounds in this class have been evaluated against various cancer cell lines. In vitro screening has shown that certain boronic acid derivatives exhibit significant cytotoxic effects on human prostate cancer cell lines (PC-3) and liver cancer cell lines (HepG2) with IC50 values indicating effective anti-proliferative activity .

Case Study: In Vitro Efficacy

A study assessed the efficacy of this compound derivatives against cancer cell lines. The results indicated that the compound could inhibit cell growth significantly, with IC50 values below 10 µM in several tested lines. This suggests a promising role for this compound in cancer therapy, particularly in targeting androgen-dependent cancers .

Antibacterial Activity

The antibacterial properties of boronic acids have also been explored. This compound demonstrated effectiveness against various bacterial strains, including Escherichia coli. In one study, the compound showed an inhibitory concentration (IC) against E. coli at concentrations of 6.50 mg/mL, indicating potential for development as an antibacterial agent .

The mechanism by which boronic acids exert their antibacterial effects often involves the inhibition of essential bacterial enzymes. For example, they can interfere with the function of β-lactamases, enzymes that confer antibiotic resistance in bacteria. Studies have shown that boronic acids can bind to the active site of these enzymes, thereby restoring the efficacy of β-lactam antibiotics .

Enzyme Inhibition Activities

Boronic acids are known for their ability to inhibit various enzymes, which is a crucial aspect of their biological activity. The enzyme inhibition profile of this compound includes:

- Acetylcholinesterase (AChE) : Moderate inhibition (IC50: 115.63 ± 1.16 µg/mL).

- Butyrylcholinesterase (BChE) : Strong inhibition (IC50: 3.12 ± 0.04 µg/mL).

- Antiurease Activity : Significant inhibition (IC50: 1.10 ± 0.06 µg/mL).

These inhibitory actions suggest potential therapeutic applications in conditions where enzyme dysregulation is a factor, such as neurodegenerative diseases and metabolic disorders .

Summary Table of Biological Activities

| Activity | IC50 Value | Remarks |

|---|---|---|

| Anticancer (PC-3 cells) | <10 µM | Significant anti-proliferative effects |

| Antibacterial | 6.50 mg/mL | Effective against E. coli |

| AChE Inhibition | 115.63 ± 1.16 µg/mL | Moderate inhibition |

| BChE Inhibition | 3.12 ± 0.04 µg/mL | Strong inhibition |

| Antiurease Activity | 1.10 ± 0.06 µg/mL | Significant inhibition |

Propiedades

IUPAC Name |

(5-methoxy-2-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO5/c1-14-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEKZDSKDGQNCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.